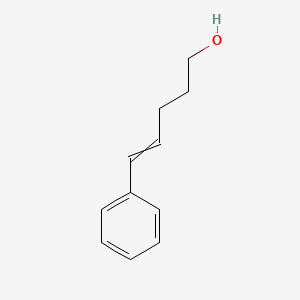
(E)-5-phenylpent-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-phenylpent-4-en-1-ol is an organic compound with the molecular formula C11H14O. It is a product of the peroxidase-catalyzed reduction of 5-phenyl-4-pentenyl-hydroperoxide (PPHP). This compound is known for its use as a fluorescent dye, which can be rapidly isolated by solid-phase extraction and quantified by isocratic reversed-phase high-performance liquid chromatography (HPLC) with UV detection .
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-5-phenylpent-4-en-1-ol can be synthesized through the reduction of 5-phenyl-4-pentenyl-hydroperoxide using peroxidase enzymes. The reaction conditions typically involve the use of solid-phase extraction for rapid isolation and HPLC for quantification .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves enzymatic reduction processes, which are scalable for industrial applications. The use of solid-phase extraction and HPLC ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: (E)-5-phenylpent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Further reduction can lead to the formation of saturated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, especially at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of phenyl-pentenal or phenyl-pentanone.
Reduction: Formation of 5-phenyl-pentanol.
Substitution: Formation of various substituted phenyl-pentenol derivatives
Scientific Research Applications
(E)-5-phenylpent-4-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a fluorescent dye to determine the kinetic properties of heme-containing and non-heme peroxidases
Biology: Employed in studies involving oxidative stress and enzyme kinetics.
Medicine: Potential use in diagnostic assays due to its fluorescent properties.
Industry: Utilized in the development of new fluorescent probes for environmental monitoring and food safety
Mechanism of Action
The mechanism of action of (E)-5-phenylpent-4-en-1-ol involves its role as a substrate for peroxidase enzymes. It undergoes reduction by peroxidases, which can be monitored through its fluorescent properties. The molecular targets include heme-containing and non-heme peroxidases, and the pathways involved are primarily related to oxidative stress and redox reactions .
Comparison with Similar Compounds
5-Phenyl-4-pentenyl-hydroperoxide (PPHP): The precursor to (E)-5-phenylpent-4-en-1-ol.
5-Phenyl-pentanol: A reduced form of this compound.
Phenyl-pentenal: An oxidized form of this compound.
Uniqueness: this compound is unique due to its specific use as a fluorescent dye and its ability to be rapidly isolated and quantified using HPLC. Its role in determining the kinetic properties of peroxidases sets it apart from other similar compounds .
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
5-phenylpent-4-en-1-ol |
InChI |
InChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9,12H,2,6,10H2 |
InChI Key |
QBQBSEZWJAWWCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
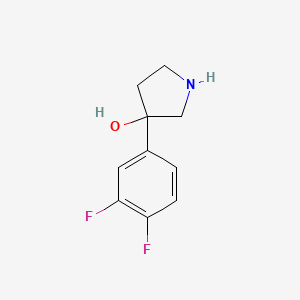
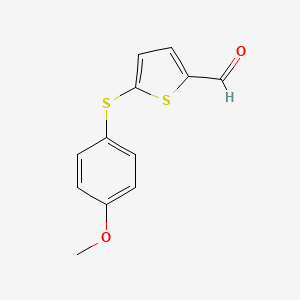
![N-[2{(3-Methoxyphenyl)-amino]ethyl}acetamide](/img/structure/B8607329.png)
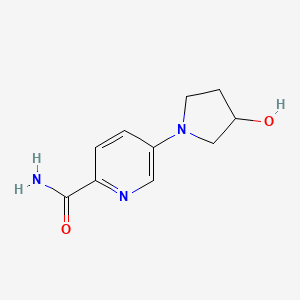
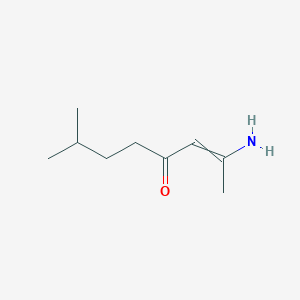
![4-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)benzoic acid](/img/structure/B8607344.png)
![N-[3-Fluoro-5-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8607352.png)
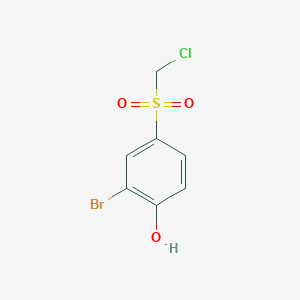
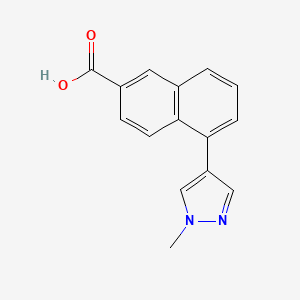

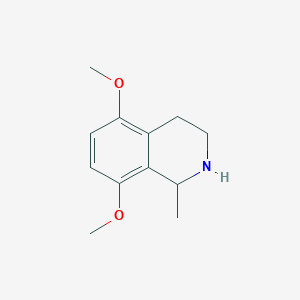
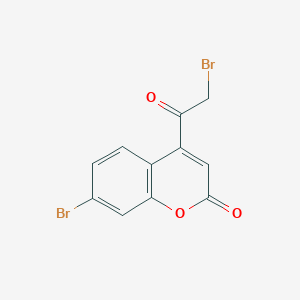
![5-Phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B8607408.png)
![Benzene, 4-bromo-1-chloro-2-[(4-ethoxy-3-fluorophenyl)methyl]-](/img/structure/B8607409.png)
